molecular formula C9H19NO4 B1610768 Ethyl 2,2-diethoxyethylcarbamate CAS No. 71545-58-9

Ethyl 2,2-diethoxyethylcarbamate

Cat. No. B1610768
CAS RN: 71545-58-9
M. Wt: 205.25 g/mol
InChI Key: QCLGBTNSZDDWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-diethoxyethylcarbamate is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,2-diethoxyethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-diethoxyethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71545-58-9

Product Name

Ethyl 2,2-diethoxyethylcarbamate

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl N-(2,2-diethoxyethyl)carbamate

InChI

InChI=1S/C9H19NO4/c1-4-12-8(13-5-2)7-10-9(11)14-6-3/h8H,4-7H2,1-3H3,(H,10,11)

InChI Key

QCLGBTNSZDDWOH-UHFFFAOYSA-N

SMILES

CCOC(CNC(=O)OCC)OCC

Canonical SMILES

CCOC(CNC(=O)OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl chloroformate (3 g, 0.027 mol.) and N-hydroxysuccinimide (3.8 g, 0.033 mol.) in 10 mL of DCM at 0° C. under nitrogen atmosphere was added N,N-Diisopropylethylamine (7.0 mL, 0.04 mol). The progress of the reaction was monitored by thin layer chromatography (TLC). After stirring for 3 hrs at room temperature. DCM was evaporated and the residue was dissolved in 10 mL of acetonitrile, cooled in an ice-bath and then added dropwise a solution of aminoacetaldehyde diethyl acetal (4.7 mL, 1.2 eq). The resulting mixture was stirred at ice-bath temperature for 1 h and then overnight at room temperature. The progress of the reaction was monitored by thin layer chromatography (TLC). The reaction mixture was filtered, and the precipitate was washed with 2×10 mL DCM and dried over sodium sulfate. After removing the solvent under reduce pressure, the residue was purified by silica gel column chromatography to give ethyl (2,2-diethoxyethyl)carbamate as a colorless oil
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

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